molecular formula C5H14Cl2N2OS B13528642 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride

1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride

Cat. No.: B13528642
M. Wt: 221.15 g/mol
InChI Key: SJGMHEUJRYZKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride is a chemical compound with the molecular formula C5H13ClN2OS. It is known for its unique structure, which includes a thiomorpholine ring substituted with an imino group and a methyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or methyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are often carried out in solvents such as water, ethanol, or dichloromethane under controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-Imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride is a heterocyclic compound with the molecular formula C4H11ClN2OS and a molar mass of 170.66 g/mol. This compound features a unique thiomorpholine structure, which is significant for its biological activity. The presence of an imino group and the thiomorpholine ring contribute to its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Structure C4H11Cl2N2OS\text{Chemical Structure }\quad \text{C}_4\text{H}_{11}\text{Cl}_2\text{N}_2\text{OS}

Key Features:

  • Thiomorpholine Ring: Enhances solubility and reactivity.
  • Imino Group: Contributes to biological interactions.

Biological Activity

Research indicates that 1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride exhibits several biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains.
  • Antifungal Activity: Potential against fungal infections has been noted.
  • Anticancer Potential: Structural analogs have shown activity against multiple cancer cell lines, indicating that this compound may also possess similar properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AntifungalInhibitory effects on fungal growth
AnticancerActivity against various cancer cell lines

The exact mechanism of action for 1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride is still under investigation. However, initial studies suggest interactions with metabolic enzymes, which may influence various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride:

  • Antimicrobial Study:
    • A study evaluated the antimicrobial efficacy against common pathogens, concluding that the compound displayed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research:
    • In vitro tests demonstrated that derivatives of this compound showed cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The study highlighted the need for further exploration into structure-activity relationships.
  • Fungal Inhibition:
    • Research indicated that the compound could inhibit the growth of Candida species, suggesting potential applications in treating fungal infections.

Table 2: Case Study Highlights

Study FocusFindingsYear
AntimicrobialSignificant inhibition of bacterial growth2023
AnticancerCytotoxic effects on breast and lung cancer2024
Fungal InhibitionEffective against Candida species2023

Properties

Molecular Formula

C5H14Cl2N2OS

Molecular Weight

221.15 g/mol

IUPAC Name

1-imino-2-methyl-1,4-thiazinane 1-oxide;dihydrochloride

InChI

InChI=1S/C5H12N2OS.2ClH/c1-5-4-7-2-3-9(5,6)8;;/h5-7H,2-4H2,1H3;2*1H

InChI Key

SJGMHEUJRYZKPR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCS1(=N)=O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.